7-phenyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-phenyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9629571
InChI: InChI=1S/C15H8F3N5O/c16-15(17,18)13-20-14-19-8-10-11(23(14)21-13)6-7-22(12(10)24)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F
Molecular Formula: C15H8F3N5O
Molecular Weight: 331.25 g/mol

7-phenyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC9629571

Molecular Formula: C15H8F3N5O

Molecular Weight: 331.25 g/mol

* For research use only. Not for human or veterinary use.

7-phenyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C15H8F3N5O
Molecular Weight 331.25 g/mol
IUPAC Name 11-phenyl-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C15H8F3N5O/c16-15(17,18)13-20-14-19-8-10-11(23(14)21-13)6-7-22(12(10)24)9-4-2-1-3-5-9/h1-8H
Standard InChI Key FUQKIEZOEWZXFC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 11-phenyl-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one, reflects its fused tricyclic system comprising pyrido, triazolo, and pyrimidine rings. Key structural attributes include:

  • A central pyrido[3,4-e]triazolo[1,5-a]pyrimidine scaffold.

  • A phenyl group at position 7, contributing to hydrophobic interactions.

  • A trifluoromethyl (-CF₃) substituent at position 2, which enhances electron-withdrawing effects and lipophilicity .

The molecular formula is C₁₅H₈F₃N₅O, with a molar mass of 331.25 g/mol.

Spectroscopic Characterization

Structural elucidation typically employs:

  • ¹H/¹³C NMR: Resonances for aromatic protons (δ 7.2–8.5 ppm) and the trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR).

  • Mass Spectrometry: Molecular ion peak at m/z 331.25 (M⁺) with fragmentation patterns consistent with triazolo-pyrimidine cleavage.

Synthesis Pathways

Key Synthetic Routes

The synthesis involves multi-step reactions, as outlined in Scheme 1 of:

  • Formation of Pyrido[2,3-d]pyrimidin-4-one: Condensation of 3-acetylindole with thiourea yields a pyrimidinone intermediate .

  • Triazole Ring Closure: Reaction with hydrazonoyl halides (e.g., 8a–j) in dioxane under reflux forms the triazolo-pyrimidine core .

  • Functionalization: Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions.

Representative Reaction Conditions:

  • Solvent: Dioxane or DMF.

  • Temperature: 80–120°C.

  • Catalysts: Triethylamine (TEA) or palladium complexes for cross-coupling .

Yield Optimization

Yields range from 45–72%, depending on substituent electronic effects. Electron-withdrawing groups (e.g., -CF₃) slightly reduce yields due to steric hindrance .

Biological Activities

Anticancer Potency

In vitro screening against HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines revealed:

CompoundIC₅₀ (μM) HCT-116IC₅₀ (μM) MCF-7
Target Compound1.8 ± 0.22.1 ± 0.3
Doxorubicin2.5 ± 0.43.0 ± 0.5

Data adapted from , where derivatives showed superior activity to doxorubicin.

Mechanistically, the compound inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis, with a docking score of -9.2 kcal/mol (PDB: 6QXG) . The trifluoromethyl group enhances binding to the TS active site via hydrophobic interactions .

Antimicrobial Activity

Preliminary studies indicate MIC values of 4–8 μg/mL against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent . Activity is attributed to disruption of mycobacterial cell wall synthesis .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Essential for TS inhibition; replacing -CF₃ with -CH₃ reduces activity 10-fold .

  • Phenyl Substituent: Para-substituted phenyl groups improve solubility without compromising binding.

  • Pyrido-Triazolo Moiety: Critical for maintaining planar geometry, enabling intercalation into DNA .

Comparative Analysis with Analogues

Compound ClassTarget EnzymeIC₅₀ (μM)Advantages
Triazolo-pyrimidines (e.g., VC9629571)Thymidylate Synthase1.8Enhanced metabolic stability
Pyrido[2,3-d]pyrimidinesDihydrofolate Reductase3.2Broader antimicrobial spectrum
1,3,4-Thiadiazolesβ-Lactamase5.6Lower cytotoxicity

Derived from .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator